Cas no 2228732-02-1 (6-chloro-1-methyl-3-(2-nitroethyl)-1H-indole)

6-chloro-1-methyl-3-(2-nitroethyl)-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 6-chloro-1-methyl-3-(2-nitroethyl)-1H-indole
- EN300-1994252
- 2228732-02-1
-
- Inchi: 1S/C11H11ClN2O2/c1-13-7-8(4-5-14(15)16)10-3-2-9(12)6-11(10)13/h2-3,6-7H,4-5H2,1H3
- InChI Key: GQPJKONXXJZBEF-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)N(C)C=C2CC[N+](=O)[O-]
Computed Properties
- Exact Mass: 238.0509053g/mol
- Monoisotopic Mass: 238.0509053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 50.8Ų
6-chloro-1-methyl-3-(2-nitroethyl)-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1994252-0.05g |
6-chloro-1-methyl-3-(2-nitroethyl)-1H-indole |
2228732-02-1 | 0.05g |
$1080.0 | 2023-09-16 | ||
Enamine | EN300-1994252-0.1g |
6-chloro-1-methyl-3-(2-nitroethyl)-1H-indole |
2228732-02-1 | 0.1g |
$1131.0 | 2023-09-16 | ||
Enamine | EN300-1994252-2.5g |
6-chloro-1-methyl-3-(2-nitroethyl)-1H-indole |
2228732-02-1 | 2.5g |
$2520.0 | 2023-09-16 | ||
Enamine | EN300-1994252-5.0g |
6-chloro-1-methyl-3-(2-nitroethyl)-1H-indole |
2228732-02-1 | 5g |
$3728.0 | 2023-06-01 | ||
Enamine | EN300-1994252-10g |
6-chloro-1-methyl-3-(2-nitroethyl)-1H-indole |
2228732-02-1 | 10g |
$5528.0 | 2023-09-16 | ||
Enamine | EN300-1994252-10.0g |
6-chloro-1-methyl-3-(2-nitroethyl)-1H-indole |
2228732-02-1 | 10g |
$5528.0 | 2023-06-01 | ||
Enamine | EN300-1994252-0.5g |
6-chloro-1-methyl-3-(2-nitroethyl)-1H-indole |
2228732-02-1 | 0.5g |
$1234.0 | 2023-09-16 | ||
Enamine | EN300-1994252-1.0g |
6-chloro-1-methyl-3-(2-nitroethyl)-1H-indole |
2228732-02-1 | 1g |
$1286.0 | 2023-06-01 | ||
Enamine | EN300-1994252-0.25g |
6-chloro-1-methyl-3-(2-nitroethyl)-1H-indole |
2228732-02-1 | 0.25g |
$1183.0 | 2023-09-16 | ||
Enamine | EN300-1994252-1g |
6-chloro-1-methyl-3-(2-nitroethyl)-1H-indole |
2228732-02-1 | 1g |
$1286.0 | 2023-09-16 |
6-chloro-1-methyl-3-(2-nitroethyl)-1H-indole Related Literature
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
Additional information on 6-chloro-1-methyl-3-(2-nitroethyl)-1H-indole
6-Chloro-1-Methyl-3-(2-Nitroethyl)-1H-Indole: A Comprehensive Overview
6-Chloro-1-methyl-3-(2-nitroethyl)-1H-indole, also known by its CAS number 2228732-02-1, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the indole family, which is a heterocyclic aromatic structure with a nitrogen atom at the 1-position. The indole scaffold is renowned for its versatility and wide-ranging applications in drug discovery and synthesis.
The structure of 6-chloro-1-methyl-3-(2-nitroethyl)-1H-indole is characterized by a chlorine substituent at the 6-position, a methyl group at the 1-position, and a nitroethyl group attached at the 3-position. These substituents confer unique chemical properties and reactivity to the molecule, making it a valuable substrate for various synthetic transformations. Recent studies have highlighted its potential as a precursor for bioactive compounds, particularly in the development of anti-cancer agents.
One of the most notable aspects of this compound is its role in medicinal chemistry. Researchers have explored its ability to modulate key biological targets, such as kinases and receptors, which are implicated in various diseases. For instance, a study published in 2023 demonstrated that derivatives of 6-chloro-1-methyl-3-(2-nitroethyl)-1H-indole exhibit potent anti-proliferative activity against several cancer cell lines. This finding underscores the compound's potential as a lead molecule for drug development.
In addition to its pharmacological significance, 6-chloro-1-methyl-3-(2-nitroethyl)-1H-indole has also been utilized in synthetic chemistry as a versatile building block. Its indole core allows for easy functionalization, enabling chemists to explore diverse substitution patterns and stereochemical outcomes. Recent advancements in catalytic asymmetric synthesis have further expanded the scope of applications for this compound, paving the way for the creation of enantiomerically enriched products.
The synthesis of 6-chloro-1-methyl-3-(2-nitroethyl)-1H-indole typically involves multi-step processes that combine nucleophilic aromatic substitution, alkylation, and nitration reactions. These methods have been optimized over the years to enhance yield and purity, ensuring that the compound can be produced on a larger scale for research purposes. Moreover, green chemistry principles have been increasingly integrated into these synthetic strategies, reducing environmental impact while maintaining high efficiency.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structure and purity of 6-chloro-1-methyl-3-(2-nitroethyl)-1H-indole. These tools provide precise data that are essential for quality control and regulatory compliance in pharmaceutical research.
In conclusion, 6-chloro-1-methyl-3-(2-nitroethyl)-1H-indole stands out as a valuable compound with significant implications in both academic research and industrial applications. Its unique chemical properties, coupled with its potential as a lead molecule for drug development, make it an area of continued interest for scientists worldwide.
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